Simufilam
描述
Simufilam, also known as PTI-125, is a small molecule drug candidate that is currently in Phase 3 clinical trials for the treatment of Alzheimer’s disease . It is being developed by the American pharmaceutical firm Cassava Sciences . The chemical name of this compound is 4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one .
Synthesis Analysis
The synthesis of this compound involves the binding of the drug to filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . Filamin has been reported to stabilize the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which triggers tau phosphorylation and synaptic dysfunction in some experimental systems .Chemical Reactions Analysis
This compound binds to filamin, a protein that stabilizes the interaction of soluble Aβ42 and the α7nAChR . This binding prevents and reverses the binding of Aβ42 to α7nAChR . In experimental systems, it has been observed that this compound reduces tau phosphorylation and amyloid deposition, and normalizes signaling through the α7, NDMA, and insulin receptors .科学研究应用
阿尔茨海默病治疗:Simufilam 在改善阿尔茨海默病病理、神经变性、神经炎症和血脑屏障完整性的生物标志物方面显示出有希望的结果。它显着改善了阿尔茨海默病患者的 11 种脑脊液生物标志物,表明具有潜在的认知增强益处 (Burns et al., 2021)。此外,this compound 靶向并逆转 SavaDx 检测到的改变的纤连蛋白 A,这是一种蛋白病 (Wang et al., 2021)。
复杂系统研究:在更广泛的背景下,this compound 已被用于研究复杂系统,方法是将它们简化为单个部分并采用关于世界如何运作的线性和确定性观点 (Mazzocchi, 2008)。
磁场诱导铁电开关:对 this compound 的研究集中在室温下多铁性 Aurivillius 相薄膜中的磁场诱导铁电开关,为材料科学和电子学做出贡献 (Keeney et al., 2013)。
微生物学和环境研究:this compound,以二次离子质谱 (SIMS) 的形式,一直是识别微生物在生物地球化学循环中的作用以及比较活体和化石微生物群落的生物特征的强大工具 (Orphan & House, 2009)。
教育应用:SimUfish,一个交互式应用程序,展示了鱼类行为的基本原理,并已被用于增强学生对斑马鱼行为的学习 (Mwaffo et al., 2017)。
作用机制
Simufilam targets an altered form of filamin A (FLNA) found in Alzheimer’s disease . It binds to this filamin A and aims to restore its function, potentially alleviating disease symptoms . It disrupts FLNA’s aberrant linkage to the α7nAChR, thereby blocking soluble amyloid beta 1–42 (Aβ 42 )’s signaling via α7nAChR that hyperphosphorylates tau .
未来方向
Simufilam is currently in late-stage clinical evaluation in a pair of pivotal Phase 3 trials . Top-line results for the 52-week Phase 3 trial are currently expected approximately year-end 2024 . The second Phase 3 trial, spanning 76 weeks, is projected to finish in 2025 . These trials will provide more insights into the efficacy and safety of this compound in the treatment of Alzheimer’s disease.
属性
IUPAC Name |
4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQPTZYKCAULBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1224591-33-6 | |
Record name | Simufilam [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224591336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIMUFILAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NV440YIO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。